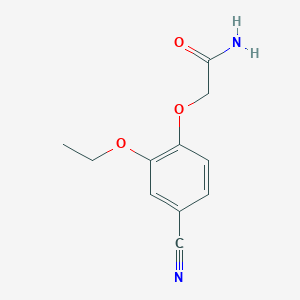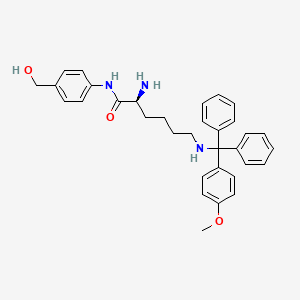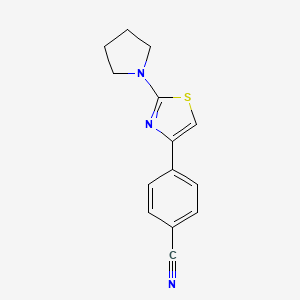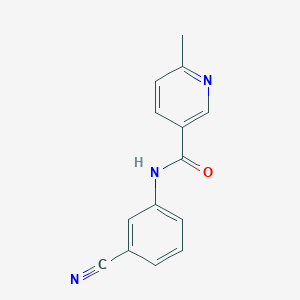
2-(4-Cyano-2-ethoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Cyano-2-ethoxyphenoxy)acetamide is an organic compound with the molecular formula C11H12N2O3 It is a derivative of cyanoacetamide and is characterized by the presence of a cyano group, an ethoxy group, and a phenoxyacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyano-2-ethoxyphenoxy)acetamide typically involves the reaction of 4-cyano-2-ethoxyphenol with chloroacetamide in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetamide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the cyano and ethoxy groups.
Condensation Reactions: The active hydrogen on the acetamide moiety can participate in condensation reactions to form various heterocyclic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used as bases to facilitate the reaction.
Condensation Reactions: Reagents like aldehydes or ketones can be used in the presence of acidic or basic catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.
Major Products Formed:
Heterocyclic Compounds: The condensation reactions can lead to the formation of various heterocyclic structures, which are of significant interest in medicinal chemistry.
Oxidized or Reduced Derivatives: Depending on the reaction conditions, different oxidized or reduced forms of the compound can be obtained.
Applications De Recherche Scientifique
2-(4-Cyano-2-ethoxyphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various biologically active compounds, including potential pharmaceuticals.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Studies: It is used in biochemical assays and studies to understand its interaction with biological molecules.
Industrial Applications: The compound can be utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-(4-Cyano-2-ethoxyphenoxy)acetamide involves its interaction with specific molecular targets, leading to the modulation of biological pathways. The cyano and ethoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound can inhibit or activate certain enzymes, receptors, or other proteins, resulting in its observed biological effects.
Comparaison Avec Des Composés Similaires
2-(4-Cyano-2-methoxyphenoxy)acetamide: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-Cyano-2-ethoxyphenoxy)propionamide: Similar structure with a propionamide moiety instead of an acetamide moiety.
2-(4-Cyano-2-ethoxyphenoxy)benzoic acid: Similar structure with a benzoic acid moiety instead of an acetamide moiety.
Uniqueness: 2-(4-Cyano-2-ethoxyphenoxy)acetamide is unique due to the presence of both the cyano and ethoxy groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H12N2O3 |
|---|---|
Poids moléculaire |
220.22 g/mol |
Nom IUPAC |
2-(4-cyano-2-ethoxyphenoxy)acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-2-15-10-5-8(6-12)3-4-9(10)16-7-11(13)14/h3-5H,2,7H2,1H3,(H2,13,14) |
Clé InChI |
RLFIUWHEBASPML-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)C#N)OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (2E)-2-[(2,5-difluorophenyl)sulfonyl]-3-(dimethylamino)prop-2-enoate](/img/structure/B14911116.png)



![5,12-Bis(4-methoxyphenyl)-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14911133.png)

![6-acetyl-2-amino-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;dihydrochloride](/img/structure/B14911137.png)
![2-[4-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B14911165.png)

![Benzyl 3-oxohexahydro-1H-pyrrolo[1,2-a]imidazole-1-carboxylate](/img/structure/B14911167.png)

